N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
“N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound. It is related to the class of compounds known as N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system with two nitrogen atoms in each ring . It also has phenyl, cyclopentyl, and fluorophenyl substituents attached to the core structure.Scientific Research Applications
1. As Novel CK1 Inhibitors
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, closely related to the queried compound, have been identified as novel inhibitors of casein kinase 1 (CK1), a protein implicated in the pathogenesis of cancer and various central nervous system disorders. Their discovery involved a common-feature pharmacophore model, virtual screening, and hit-to-lead optimization (Yang et al., 2012).
2. In Crystallography Studies
N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which are structurally similar, have been synthesized and analyzed for their crystal structures. These compounds exhibit hydrogen-bonded sheets and frameworks, contributing to the understanding of molecular conformations and interactions in crystallography (Trilleras et al., 2008).
3. In Antimicrobial Research
New pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated moderate to strong activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Eweas et al., 2011).
4. Antitumor Activity
Certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against human breast adenocarcinoma (MCF-7) cell lines. These compounds showed potent to moderate growth inhibitory activity, suggesting their potential in cancer therapy strategies (Abdellatif et al., 2014).
5. As Herbicides
Pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized and shown to have good herbicidal activity against certain plant species, indicating their potential use in agricultural applications (Luo et al., 2017).
6. Larvicidal Activity
A series of pyrimidine derivatives linked with morpholinophenyl groups have been prepared and evaluated for their larvicidal activity. These compounds showed significant activity against third instar larvae, indicating potential use in pest control (Gorle et al., 2016).
Mechanism of Action
Target of Action
The primary target of N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action halts the progression of the cell cycle, specifically blocking the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By blocking the activity of CDK2, the compound prevents the phosphorylation of key proteins required for DNA replication and cell division . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c23-15-7-6-10-17(13-15)25-20-19-14-24-29(18-11-2-1-3-12-18)21(19)28-22(27-20)26-16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2,(H2,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDMVOIGXMLNQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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